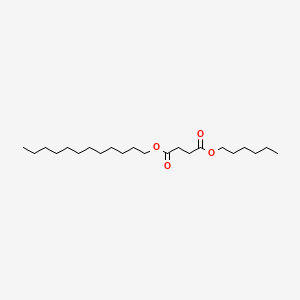

4-O-dodecyl 1-O-hexyl butanedioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-O-dodecyl 1-O-hexyl butanedioate is an organic compound that belongs to the ester family. It is characterized by its long hydrocarbon chains, which contribute to its hydrophobic nature. This compound is often used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-dodecyl 1-O-hexyl butanedioate typically involves the esterification of butanedioic acid with dodecyl alcohol and hexyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which are crucial for optimizing yield and purity. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

4-O-dodecyl 1-O-hexyl butanedioate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

Oxidation: Dodecanoic acid and hexanoic acid.

Reduction: Dodecanol and hexanol.

Substitution: Depending on the nucleophile, various substituted products can be formed.

Scientific Research Applications

4-O-dodecyl 1-O-hexyl butanedioate has several applications in scientific research:

Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.

Biology: Its hydrophobic nature makes it useful in studies of membrane interactions and lipid bilayers.

Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form micelles.

Industry: It is used as a plasticizer in the production of polymers and as a surfactant in detergents and emulsifiers.

Mechanism of Action

The mechanism of action of 4-O-dodecyl 1-O-hexyl butanedioate involves its interaction with lipid membranes. Its long hydrocarbon chains allow it to insert into lipid bilayers, altering their fluidity and permeability. This property is exploited in drug delivery systems, where the compound can enhance the absorption of hydrophobic drugs.

Comparison with Similar Compounds

Similar Compounds

- 4-O-dodecyl 1-O-octyl butanedioate

- 4-O-dodecyl 1-O-decyl butanedioate

- 4-O-dodecyl 1-O-dodecyl butanedioate

Uniqueness

Compared to its analogs, 4-O-dodecyl 1-O-hexyl butanedioate has a unique balance of hydrophobicity and molecular size, making it particularly effective in applications requiring moderate hydrophobic interactions. Its specific chain lengths also contribute to its distinct physical properties, such as melting point and solubility.

Q & A

Q. Basic: What methodological approaches are recommended for synthesizing 4-O-dodecyl 1-O-hexyl butanedioate with high reproducibility?

Answer:

Optimization requires factorial design to evaluate critical parameters (e.g., molar ratios, catalysts, reaction time/temperature). For esterification, use acid catalysts like p-toluenesulfonic acid under anhydrous conditions, monitoring via thin-layer chromatography (TLC). Purification via column chromatography with gradient elution (hexane:ethyl acetate) ensures purity >95%. Validate yield and purity using 1H/13C NMR and GC-MS .

Q. Basic: Which analytical techniques are essential for characterizing structural integrity and purity?

Answer:

- Spectroscopy: 1H NMR (confirm ester linkages and alkyl chain integration), FT-IR (C=O stretch at ~1730 cm−1).

- Chromatography: HPLC with UV detection (C18 column, acetonitrile/water mobile phase) to assess purity.

- Mass Spectrometry: High-resolution MS (ESI+) to verify molecular ion ([M+Na]+).

Cross-validate results with differential scanning calorimetry (DSC) to detect polymorphic impurities .

Q. Advanced: How can researchers design experiments to investigate self-assembly mechanisms in aqueous systems?

Answer:

Adopt a theoretical framework linking molecular geometry to surfactant behavior (e.g., packing parameter theory). Use dynamic light scattering (DLS) to measure critical micelle concentration (CMC) and micelle size. Employ cryo-TEM for morphological analysis. Vary parameters like ionic strength and pH to assess stability, correlating data with molecular dynamics (MD) simulations .

Q. Advanced: What computational strategies predict thermodynamic stability under varying environmental conditions?

Answer:

Use density functional theory (DFT) to calculate Gibbs free energy of hydrolysis. Molecular dynamics (MD) simulations (CHARMM/GROMACS) model hydration dynamics and pH-dependent degradation. Validate predictions via accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .

Q. Advanced: How should contradictory data on phase transition temperatures be resolved?

Answer:

Apply systematic error analysis:

Verify instrument calibration (DSC/TGA).

Compare experimental conditions (heating rate, sample encapsulation).

Assess batch-to-batch variability (alkyl chain homogeneity via 13C NMR).

Replicate studies using standardized protocols. Publish raw data and metadata for peer validation .

Q. Basic: What parameters are critical for maintaining chemical stability during storage?

Answer:

- Environment: Store under inert gas (argon) at -20°C in amber vials to prevent oxidation.

- Matrix: Avoid aqueous buffers; use anhydrous solvents (e.g., DMSO) for stock solutions.

- Monitoring: Conduct quarterly stability checks via HPLC and Karl Fischer titration (water content <0.1%) .

Q. Advanced: How can structure-function relationships be established for surfactant properties?

Answer:

Synthesize analogs with varied alkyl chain lengths (C6-C18).

Measure interfacial tension (Wilhelmy plate method) and emulsification efficiency.

Correlate data with computational descriptors (logP, hydrophilic-lipophilic balance).

Use QSAR models to predict optimal chain configurations for target applications .

Q. Advanced: What strategies ensure reproducibility in multi-laboratory studies?

Answer:

- Protocol Harmonization: Publish detailed SOPs with exact equipment specifications (e.g., sonication power, centrifugation RPM).

- Reference Standards: Distribute a central batch for cross-lab calibration.

- Blinded Analysis: Use third-party labs for independent validation.

- Data Sharing: Utilize platforms like Zenodo for raw datasets and metadata .

Properties

CAS No. |

54303-71-8 |

|---|---|

Molecular Formula |

C22H42O4 |

Molecular Weight |

370.6 g/mol |

IUPAC Name |

4-O-dodecyl 1-O-hexyl butanedioate |

InChI |

InChI=1S/C22H42O4/c1-3-5-7-9-10-11-12-13-14-16-20-26-22(24)18-17-21(23)25-19-15-8-6-4-2/h3-20H2,1-2H3 |

InChI Key |

WKKGYGWNLGFMDD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)CCC(=O)OCCCCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.